Product packaging for Boc-(R)-alpha-(3-phenyl-allyl)-proline(Cat. No.:CAS No. 959572-16-8)

Boc-(R)-alpha-(3-phenyl-allyl)-proline

Cat. No.: B2835782
CAS No.: 959572-16-8
M. Wt: 331.412
InChI Key: ZBMUTXFJZDGZLP-SSVWKNEZSA-N
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Description

Significance of Unnatural Amino Acids as Chiral Building Blocks in Organic Chemistry

Unnatural amino acids, those not found among the 20 proteinogenic amino acids, are invaluable tools in organic chemistry and drug discovery. Their structural diversity and functional versatility allow them to be used as chiral building blocks and molecular scaffolds for creating combinatorial libraries of novel compounds. researchgate.net By incorporating these non-native residues into peptides, chemists can introduce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. nih.gov The synthesis of unnatural amino acids remains a significant area of research, with ongoing efforts to develop new and efficient methods for their preparation. nih.gov

The incorporation of unnatural amino acids can introduce altered physicochemical and biological properties into peptides and other organic molecules. researchgate.net This has led to their use in a wide range of applications, from the development of new therapeutic agents to the creation of novel materials. The ability to introduce specific structural modifications through the use of unnatural amino acids provides a powerful strategy for fine-tuning the properties of molecules for specific applications.

The Proline Moiety as a Privileged Scaffold for Conformational Control in Biologically Active Molecules

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. nih.gov This inherent structural constraint makes proline and its derivatives "privileged scaffolds" in medicinal chemistry—molecular frameworks that can interact with multiple biological targets. nih.gov The pyrrolidine (B122466) ring of proline restricts the available phi (φ) torsion angle, influencing the secondary structure of peptides and proteins. nih.gov

Substitutions on the proline ring can further modulate its conformational preferences, affecting the cis/trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring itself. nih.gov These conformational effects are crucial for the design of bioactive peptides, as they allow for the precise positioning of functional groups in three-dimensional space, which is critical for molecular recognition and biological activity. The development of synthetic methodologies to access functionalized proline derivatives is therefore of great interest to the scientific community. nih.govmdpi.com

Structural and Stereochemical Precision of Boc-(R)-alpha-(3-phenyl-allyl)-proline

This compound is a highly functionalized proline derivative that combines several key features to offer exceptional control in molecular design. The tert-Butyloxycarbonyl (Boc) protecting group, the (R)-configuration at the alpha-carbon, and the 3-phenyl-allyl side chain each play a distinct and crucial role in the application of this compound in advanced chemical synthesis.

AttributeDescription
Molecular FormulaC19H25NO4
CAS Number959572-16-8
Protecting Grouptert-Butyloxycarbonyl (Boc)
Chiral Center(R)-alpha
Side Chain3-phenyl-allyl

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. wikipedia.org Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgontosight.ai This acid-lability makes the Boc group "orthogonal" to other protecting groups that are stable to acid but labile to other conditions, such as the base-labile Fmoc group. organic-chemistry.org

This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminal amine for chain elongation without disturbing acid-labile side-chain protecting groups. The use of the Boc group is advantageous in the synthesis of complex peptides and other organic molecules where multiple protecting groups are required. biointerfaceresearch.com

PropertyDescription
Chemical NatureAcid-labile carbamate
Deprotection ConditionStrong acids (e.g., TFA)
Orthogonal toBase-labile groups (e.g., Fmoc)
ApplicationSolid-phase peptide synthesis

The stereochemistry at the alpha-carbon of an amino acid is fundamental to its role in determining the three-dimensional structure of peptides and proteins. In this compound, the (R)-configuration at the alpha-chiral center is of paramount importance for stereochemical induction in asymmetric synthesis. nih.gov This specific stereoisomer will interact with other chiral molecules in a distinct manner, leading to the preferential formation of one diastereomer over another.

The ability to control stereochemistry is critical in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The use of enantiomerically pure building blocks like this compound is a key strategy for achieving high levels of stereocontrol in organic synthesis. chemimpex.com The stereoselective synthesis of alpha-substituted proline analogues is an active area of research, with various methods being developed to control the stereochemical outcome of these reactions. nih.govacs.org

The 3-phenyl-allyl side chain of this compound introduces several important features for molecular design. The allyl group provides a reactive handle for further functionalization through a variety of chemical transformations, such as cross-metathesis, hydroformylation, and palladium-catalyzed coupling reactions. google.com This allows for the introduction of additional molecular complexity and the construction of cyclic or stapled peptides. nih.gov

The phenyl group, on the other hand, can participate in non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can play a significant role in molecular recognition and the stabilization of specific conformations. researchgate.netrusselllab.org The combination of the rigid phenyl group and the flexible allyl linker allows for the exploration of a wide range of conformational space, making this side chain a versatile tool for probing structure-activity relationships. wikipedia.org The hydrophobic nature of the phenyl group can also be exploited to enhance the membrane permeability of peptides and other drug candidates. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO4 B2835782 Boc-(R)-alpha-(3-phenyl-allyl)-proline CAS No. 959572-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUTXFJZDGZLP-SSVWKNEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Stereochemical Impact of Alpha Substituted Prolines

Influence of the alpha-Quaternary Center on Pyrrolidine (B122466) Ring Pucker

The introduction of a bulky substituent at the α-carbon (Cα) creates significant steric interactions that influence this puckering equilibrium. For α-substituted prolines, there is a notable steric clash between the α-substituent and the Cδ atom of the ring when the ring adopts an endo pucker. nih.gov This steric hindrance generally disfavors the endo conformation, leading to a higher population of the exo puckered state. nih.gov This principle is observed in various α-substituted analogs, including α-methylproline and α-phenylproline. nih.govnih.gov

The preference for a specific pucker is directly linked to the main chain conformation. The exo ring pucker is associated with more compact backbone conformations like the α-helix and polyproline II (PPII) helices, whereas the endo pucker favors more extended structures. nih.gov Therefore, by creating an α-quaternary center, the conformational landscape of the peptide is biased towards specific secondary structures. In high-resolution protein crystal structures, it has been observed that while trans-proline residues are fairly evenly distributed between UP (exo) and DOWN (endo) puckers, trans-prolines within α-helices show a strong preference (79%) for the UP pucker. nih.govresearchgate.net

Table 1: Influence of Substitution on Pyrrolidine Ring Pucker

Proline DerivativeFavored PuckerPrimary ReasonAssociated Backbone Conformation
Unsubstituted ProlineContext-dependent (slight exo preference for trans-amide)Lower steric hindrance, flexible equilibriumVarious (α-helix, PPII, β-turn)
α-Substituted Prolines (general)Exo (UP)Steric clash between α-substituent and Cδ in the endo state nih.govCompact conformations (α-helix, PPII) nih.gov
cis-Proline ResiduesEndo (DOWN)Reduced steric clash in cis-amide bond conformation nih.govresearchgate.netTypically found in turns and loops

Cis/Trans Isomerism of the Prolyl Amide Bond in alpha-Substituted Derivatives

The peptide bond preceding a proline residue (the prolyl amide bond) is unique in its ability to adopt both cis and trans conformations, with the trans form typically being only slightly more stable. nih.gov This cis/trans isomerization is a crucial element in protein folding and function. nih.gov The introduction of a substituent at the Cα position significantly alters this equilibrium.

Tetrasubstitution at the α-carbon introduces a severe steric clash between the α-substituent and the side chain of the preceding amino acid residue when the amide bond is in the cis conformation. nih.govnih.gov This steric repulsion strongly destabilizes the cis isomer, shifting the equilibrium almost exclusively towards the trans conformation. nih.govnih.gov

For example, solution ¹H NMR studies of N-acetylated α-methylproline show a near-negligible population of the cis amide isomer. nih.gov Similarly, computational studies using Density Functional Theory (DFT) on N-acetyl-N'-methylamide derivatives of L-α-methylproline and L-α-phenylproline confirm that tetrasubstitution at Cα destabilizes conformers with cis peptide bonds. nih.gov While both cis and trans conformers were observed for Boc-α-methyl-L-proline itself, incorporation into a short peptide resulted in only the trans conformer being detected. researchgate.net This strong preference for the trans conformation makes α-substituted prolines, including Boc-(R)-alpha-(3-phenyl-allyl)-proline, valuable tools for locking the peptide backbone into a specific geometry.

Table 2: Cis/Trans Amide Bond Population in Proline Derivatives

Compound TypeFavored Amide IsomerReasonReference
Typical X-Pro Peptide BondTrans (but cis is significantly populated)Relatively small energy difference between isomers nih.gov
X-α-Substituted-Pro Peptide BondStrongly TransSteric clash between α-substituent and preceding residue's side chain in the cis form nih.govnih.gov
N-acetylated α-methylprolineTransNMR data shows negligible cis population nih.gov

Effects of the 3-Phenyl-Allyl Side Chain on Peptide Backbone Conformation

The specific nature of the α-substituent plays a significant role in modulating the finer details of the peptide backbone conformation, defined by the dihedral angles φ (phi) and ψ (psi). While direct conformational studies on the 3-phenyl-allyl (cinnamyl) side chain are not extensively documented, its effects can be inferred from studies on structurally similar analogs, particularly α-phenylproline. nih.gov The 3-phenyl-allyl group is both sterically demanding and contains an aromatic ring, similar to the phenyl group, which will dominate its conformational influence.

Computational and Spectroscopic Studies on Conformational Preferences of Proline Analogues

The conformational preferences of proline and its α-substituted analogues are elucidated through a combination of computational modeling and spectroscopic techniques. These methods provide detailed insights into the geometry, stability, and dynamics of these complex molecules.

Computational Studies: Density Functional Theory (DFT) calculations are widely used to investigate the conformational landscape of proline derivatives. nih.gov These studies can map the potential energy surface, identify low-energy conformers, and quantify the energy differences between various puckering states and amide isomers. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level have been employed to demonstrate how α-substituents destabilize cis conformers and to compare the conformational preferences of α-methylproline and α-phenylproline. nih.gov

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying proline conformation in solution. nih.gov Because cis-trans isomerization is slow on the NMR timescale, distinct sets of signals for the two isomers can often be observed, allowing for their quantification. nih.govimrpress.com Coupling constants, such as ³JHH, and Nuclear Overhauser Effect (NOE) data provide information about dihedral angles and inter-proton distances, which are used to define both the ring pucker and the backbone conformation. nih.gov Fluorine NMR, using fluorinated proline analogs, has also emerged as a sensitive probe for studying proline dynamics. nih.gov

X-ray Crystallography: This technique provides precise atomic coordinates of molecules in the solid state, offering an unambiguous determination of conformation, including ring pucker and amide bond geometry. nih.gov Crystal structures of numerous proline-containing peptides and α-substituted proline derivatives have been crucial in establishing the fundamental conformational principles, such as the strong preference of α-substituted prolines for the trans amide bond. nih.gov However, it is important to note that conformations observed in a crystal may be influenced by packing forces and may not fully represent the dynamic equilibrium present in solution. researchgate.netresearchgate.net

Together, these methods provide a comprehensive picture of the stereochemical impact of α-substitution, confirming that the creation of an α-quaternary center is a robust strategy for controlling peptide conformation.

Applications in Peptide Chemistry and Peptidomimetic Design

Boc-(R)-alpha-(3-phenyl-allyl)-proline as a Building Block in Peptide Synthesis

The incorporation of non-proteinogenic amino acids is a key strategy for developing novel peptides with enhanced properties. The Boc (tert-butyloxycarbonyl) group is a well-established N-terminal protecting group in solid-phase peptide synthesis (SPPS), typically employed in a Boc/Bzl protection strategy. This methodology involves the acid-labile removal of the Boc group, usually with trifluoroacetic acid (TFA), followed by neutralization and coupling of the next amino acid.

Compatibility with Standard Coupling Protocols in Solid-Phase Peptide Synthesis

In principle, this compound should be compatible with standard coupling reagents used in SPPS, such as carbodiimides (e.g., DCC, DIC) or uronium/aminium-based reagents (e.g., HBTU, HATU). The bulky alpha-(3-phenyl-allyl) group, however, may introduce significant steric hindrance. This could potentially slow down the coupling kinetics, requiring extended reaction times, higher concentrations of reagents, or the use of more potent activating agents to achieve complete acylation.

Table 1: Potential Impact of Steric Hindrance on Coupling Efficiency

Coupling FactorStandard Amino AcidPotential Impact of this compound
Reaction Time Typically 1-2 hoursMay require >2 hours or overnight coupling
Reagent Equivalents 2-4 equivalentsMay necessitate >4 equivalents for efficient coupling
Coupling Reagent Standard (HBTU, DIC)May require stronger reagents (e.g., HATU)
Double Coupling InfrequentPotentially required to ensure complete reaction

This table is based on general principles of peptide chemistry; specific experimental data for this compound is not available in the reviewed literature.

Incorporation into Complex Peptide Sequences and Functional Materials

The phenyl-allyl side chain introduces both aromatic and olefinic functionalities. The aromatic ring can participate in π-π stacking interactions, potentially influencing peptide folding and interaction with other molecules. The allyl group offers a reactive handle for post-synthetic modifications, such as cross-linking, cyclization via ring-closing metathesis, or attachment of fluorescent probes or other functional moieties. These features make it a theoretically attractive component for the synthesis of complex peptides and the development of novel peptide-based functional materials. However, published examples demonstrating the incorporation and subsequent modification of this specific amino acid could not be identified.

Design and Synthesis of Conformationally Constrained Peptidomimetics

Proline and its analogs are frequently used to introduce conformational constraints into peptides, which can enhance their biological activity, selectivity, and metabolic stability. The substitution at the alpha-carbon of proline is a known strategy to influence the peptide backbone conformation.

Induction of Beta-Turns and Polyproline Helices

Proline is a key residue in the formation of β-turns, which are crucial secondary structures in proteins and peptides. mdpi.com The substitution at the alpha-position, as in this compound, is expected to exert a significant influence on the pyrrolidine (B122466) ring pucker and the surrounding peptide backbone torsion angles (φ and ψ). Depending on the stereochemistry and the steric bulk of the substituent, it could favor or disfavor the specific conformations required for different types of β-turns. acs.orgresearchgate.net

Similarly, polyproline helices (PPI and PPII) are unique structures adopted by proline-rich sequences. The alpha-substituent would likely disrupt the regular packing of a standard polyproline helix, but it could also be used to engineer novel helical structures with specific topologies. sigmaaldrich.com Without experimental data from techniques like NMR spectroscopy or X-ray crystallography for peptides containing this residue, any statements on its specific turn-inducing properties remain speculative.

Strategies for Macrocyclization in Peptide Mimics

Macrocyclization is a widely used strategy to improve the drug-like properties of peptides. The allyl group in this compound provides a direct handle for on-resin or in-solution macrocyclization. A common method would be ring-closing metathesis (RCM) with another olefin-containing amino acid side chain within the peptide sequence, using catalysts like Grubbs' catalyst. datapdf.comresearchgate.net This would form a covalent hydrocarbon bridge, constraining the peptide into a specific conformation. Other strategies could involve palladium-catalyzed cross-coupling reactions. uni-kiel.de

Table 2: Potential Macrocyclization Strategies Utilizing the Allyl Group

StrategyReaction TypePotential Reactant PartnerResulting Linkage
Ring-Closing Metathesis (RCM) Olefin MetathesisAnother allyl-containing residueCarbon-carbon double bond
Thiol-ene Reaction Radical AdditionCysteine residueThioether linkage
Heck Coupling Palladium-catalyzed C-C bond formationAryl halide-containing residueAryl-alkene linkage

This table outlines theoretical applications; specific examples using this compound have not been reported in the literature reviewed.

Enhancing Structural Stability of Peptide Analogues

The introduction of bulky, non-natural amino acids can enhance the stability of peptides by protecting them from proteolytic degradation. The alpha,alpha-disubstituted nature of this proline derivative would sterically hinder the approach of proteases to the adjacent peptide bonds. Furthermore, the conformational constraints imposed by the residue can lock the peptide into a bioactive conformation that is less susceptible to enzymatic cleavage. While this is a general principle for such modified amino acids, specific studies quantifying the increase in stability for peptides containing this compound are absent from the current scientific literature. nih.gov

Development of Biologically Active Peptidomimetics

The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic design. These novel residues are used to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, while mimicking or enhancing their biological activity. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis protocols.

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can disrupt or stabilize these interactions is a significant challenge in drug discovery. The conformationally constrained nature of the proline scaffold in this compound can be exploited to create peptidomimetics that mimic the secondary structures, such as β-turns or α-helices, often found at the interface of interacting proteins.

The 3-phenyl-allyl group introduces a bulky, hydrophobic moiety that can engage in crucial interactions within the binding pockets of target proteins. By orienting this group in a specific three-dimensional space, it is possible to design potent and selective inhibitors of PPIs. While specific examples directly utilizing this compound in published PPI inhibitor studies are not extensively documented, the principles of using substituted proline analogs are well-established. The strategic placement of such residues can enforce a bioactive conformation, leading to enhanced binding affinity and specificity for the target protein interface.

Parameter Description Relevance of this compound
Conformational Rigidity The fixed geometry of the proline ring reduces the entropic penalty upon binding.The proline backbone restricts the peptide's flexibility, pre-organizing it for binding.
Hydrophobic Interactions The phenyl ring of the 3-phenyl-allyl group can interact with hydrophobic pockets on a protein surface.This interaction can be a key driver for binding affinity at a PPI interface.
Stereochemical Control The defined (R)-stereochemistry at the alpha-carbon allows for precise spatial positioning of the substituent.Enables the design of highly specific interactions with the target protein.

The principles of rational drug design are heavily reliant on understanding the structure-activity relationships (SAR) of a ligand and its target enzyme. This compound serves as a versatile scaffold for creating enzyme inhibitors by allowing for systematic structural modifications. The phenyl-allyl group can be chemically modified to fine-tune its electronic and steric properties, thereby optimizing its interaction with the enzyme's active site or allosteric sites.

For instance, the cinnamic acid scaffold, which is structurally related to the 3-phenyl-allyl group, has been used to develop peptidomimetics with significant biological activity, including antifungal properties. These studies have demonstrated that the aromatic ring can participate in π-π stacking interactions with aromatic residues in the target protein's binding site, contributing to inhibitory potency.

The table below outlines hypothetical structural modifications to the 3-phenyl-allyl group and their potential impact on enzyme inhibition, based on established medicinal chemistry principles.

Modification Rationale Potential Effect
Substitution on the Phenyl Ring (e.g., -OH, -Cl, -OCH3)To alter electronic properties and introduce new hydrogen bonding capabilities.Enhance binding affinity and selectivity for the target enzyme.
Alteration of the Allyl Linker (e.g., saturation, extension)To modify the flexibility and length of the side chain.Optimize the fit within the enzyme's active site.
Isomeric variations (e.g., (S)-configuration)To explore different spatial arrangements of the substituent.Determine the optimal stereochemistry for inhibitory activity.

A major goal in drug development is to design molecules that interact with a specific biological target with high selectivity, thereby minimizing off-target effects. The unique three-dimensional structure imparted by this compound can be instrumental in achieving this. By incorporating this amino acid into a peptide sequence, the resulting peptidomimetic can be tailored to fit the specific topology of a target's binding site.

The combination of the constrained proline ring and the spatially defined 3-phenyl-allyl group can create a unique pharmacophore that is not readily recognized by other proteins. This structural rigidity and defined orientation of functional groups are critical for discriminating between closely related biological targets, such as different subtypes of receptors or isozymes. While detailed studies on the selectivity profile of peptidomimetics containing this specific compound are limited, the underlying principle of using conformationally restricted amino acids to enhance selectivity is a cornerstone of modern peptidomimetic design.

Role in Asymmetric Catalysis and Chiral Ligand Design

Proline and its Derivatives as Organocatalysts

Proline has been extensively studied as an organocatalyst, a small organic molecule that can accelerate a chemical reaction without the need for a metal. organic-chemistry.org Its ability to act as both a Lewis base (via the amine) and a Brønsted acid (via the carboxylic acid) allows it to facilitate a wide range of chemical transformations. mdpi.com This dual functionality is central to its catalytic mechanism, often proceeding through enamine or iminium ion intermediates.

The rigid five-membered ring of the proline core plays a crucial role in transferring stereochemical information during a reaction, leading to the preferential formation of one enantiomer over the other. organic-chemistry.org The development of proline derivatives aims to enhance the efficacy and expand the scope of these reactions. organic-chemistry.org Modifications to the proline ring or its functional groups can fine-tune the catalyst's steric and electronic properties, improving enantioselectivity and reactivity. researchgate.net While Boc-(R)-alpha-(3-phenyl-allyl)-proline itself is primarily a synthetic building block, its derivatives, once deprotected, possess the core proline structure essential for organocatalytic activity. Chemical suppliers market related compounds like Boc-(R)-a-allylproline for research in organocatalysis, highlighting the potential of this structural class in developing environmentally friendly alternatives to traditional metal catalysts. chemimpex.com

Key Asymmetric Reactions Catalyzed by Proline and its Derivatives:

Reaction TypeDescriptionTypical Substrates
Aldol Reaction Forms a new carbon-carbon bond by reacting an enol or enolate with a carbonyl compound.Ketones, Aldehydes
Mannich Reaction An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound.Aldehydes, Imines, Ketones
Michael Addition The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.Enones, Nitro-olefins
α-Amination The direct introduction of a nitrogen group at the α-position of a carbonyl compound.Aldehydes, Ketones, Azodicarboxylates

Design of Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

Beyond organocatalysis, proline derivatives are extensively used as chiral ligands that coordinate to transition metals, forming catalysts for a vast array of asymmetric reactions. The proline scaffold provides a stereochemically defined backbone that can effectively control the spatial arrangement of substrates around the metal center, thereby dictating the stereochemical outcome of the reaction.

The design of these ligands is modular, allowing for systematic modifications to optimize performance. The N-Boc protecting group, as seen in this compound, makes the compound an ideal precursor for ligand synthesis. The Boc group can be removed and replaced with other coordinating groups, or the carboxylic acid can be modified to create bidentate or tridentate ligands. For instance, N-terminal protected amino acids like Boc-L-proline have been successfully employed as chiral ligands in combination with titanium to catalyze the enantioselective addition of phenylacetylene (B144264) to aldehydes. researchgate.net This demonstrates that the N-Boc proline framework is a viable platform for ligand design. The synthesis of ligands incorporating both the proline skeleton and other privileged chiral structures, such as BINOL, has led to highly effective catalysts for reactions like the asymmetric Henry reaction. chemimpex.com

Stereoselective Transformations Facilitated by Proline-Derived Scaffolds

The rigid conformation and chirality of the proline ring make it an excellent scaffold for directing stereoselective transformations. This compound is a product of such stereoselective synthesis and serves as a starting point for constructing even more complex molecular architectures with high stereochemical control.

Research has focused on the asymmetric synthesis of α,α-disubstituted amino acids, including α-allyl-α-aryl derivatives, which are valuable building blocks for pharmaceuticals and peptidomimetics. nih.govacs.org These synthetic methods create quaternary stereocenters with high enantiomeric excess. nih.govacs.org The allyl group, in particular, is a versatile functional handle that can undergo further transformations, such as ring-closing metathesis, to generate novel cyclic amino acid derivatives, including higher homologues of proline. nih.govnih.gov This strategy opens pathways to new conformationally constrained peptide mimetics and natural product backbones. nih.gov The synthesis of functionally and structurally diverse peptides often relies on the incorporation of modified proline residues to control conformation and enhance biological activity. nih.gov Therefore, compounds like this compound are key intermediates in the stereoselective synthesis of complex proline analogues designed to modulate peptide structure and function. nih.gov

Chemical Transformations and Advanced Derivatization Strategies

Modification of the Allyl Moiety for Diversification

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that could be applied to the allyl group of Boc-(R)-alpha-(3-phenyl-allyl)-proline. This reaction, typically catalyzed by ruthenium or molybdenum complexes, allows for the exchange of substituents between different olefins.

Cross-Metathesis: By reacting the title compound with another olefin in the presence of a suitable catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts), the terminal vinyl group could be replaced with a variety of other functionalities. For instance, cross-metathesis with acrylates could introduce an ester group, while reaction with vinylarenes could lead to the formation of a stilbene-like moiety. The choice of catalyst and reaction partner would be crucial in controlling the selectivity and efficiency of the transformation.

Ring-Closing Metathesis (RCM): If a second olefinic group were introduced elsewhere in the molecule, RCM could be employed to construct a new ring system. This strategy is widely used in the synthesis of cyclic peptides and other constrained molecules.

A hypothetical cross-metathesis reaction is presented in the table below:

Reactant 1Reactant 2CatalystPotential Product
This compoundMethyl acrylateGrubbs' 2nd GenerationBoc-(R)-alpha-(4-methoxycarbonyl-3-phenyl-but-2-enyl)-proline
This compoundStyreneHoveyda-Grubbs 2nd Gen.Boc-(R)-alpha-(3,4-diphenyl-but-2-enyl)-proline

Hydrofunctionalization of the Alkene Functionality

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. These reactions can introduce a wide range of functional groups and can often be performed with high regio- and stereoselectivity.

Hydroboration-Oxidation: This two-step sequence would be expected to yield the corresponding anti-Markovnikov alcohol, placing a hydroxyl group at the terminal carbon of the side chain. This alcohol could then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.

Wacker-Type Oxidation: A palladium-catalyzed oxidation in the presence of a nucleophile, such as water or an alcohol, would lead to the formation of a methyl ketone at the terminus of the side chain (a Markovnikov-type oxidation).

Hydroamination: The addition of an N-H bond across the double bond could introduce a primary or secondary amine, further expanding the possibilities for derivatization.

The table below summarizes potential hydrofunctionalization outcomes:

ReactionReagentsExpected Major Product Functional Group
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHPrimary Alcohol
Wacker OxidationPdCl2, CuCl2, O2, H2OMethyl Ketone
HydroformylationCO, H2, Rh catalystAldehyde

Functionalization of the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of this compound is another key site for modification. Electrophilic aromatic substitution reactions could be employed to introduce a variety of substituents, thereby tuning the electronic and steric properties of the molecule.

The directing effects of the allylproline substituent would need to be considered. Assuming the side chain is weakly activating, electrophilic substitution would likely occur at the ortho and para positions.

Nitration: Treatment with nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. The nitro group is a strong electron-withdrawing group and can serve as a precursor to an amino group via reduction.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce halogen atoms. These halogenated derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which would allow for the introduction of a wide array of new carbon-based substituents.

Friedel-Crafts Acylation/Alkylation: These reactions would allow for the introduction of acyl or alkyl groups, respectively, further modifying the steric and electronic profile of the phenyl ring.

Orthogonal Derivatization on the Proline Core

The proline core itself offers opportunities for derivatization that are orthogonal to the modifications of the allyl and phenyl groups. This means that the proline core can be modified without affecting the other functional groups, and vice-versa.

Carboxylic Acid Modification: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities.

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HBTU, HATU) would yield amides. This is a fundamental transformation in peptide and medicinal chemistry.

Esterification: Reaction with alcohols under acidic conditions or using coupling agents would produce esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or borane.

Modification of the Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the amine.

Deprotection and Re-protection/Derivatization: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid). The resulting free secondary amine can then be acylated, alkylated, or coupled with other moieties to introduce new functionalities. This allows for the selective modification of the nitrogen atom of the proline ring.

Future Research Directions and Emerging Paradigms

Integration with Advanced Synthetic Methodologies (e.g., Automated Synthesis, Flow Chemistry)

The incorporation of sterically hindered amino acids like Boc-(R)-alpha-(3-phenyl-allyl)-proline into peptide chains presents a considerable challenge for conventional solid-phase peptide synthesis (SPPS). bioengineer.org The bulky α-substituent can impede coupling reactions, leading to lower yields and incomplete sequences. Future research will necessitate the integration of advanced synthetic methodologies to overcome these hurdles.

Automated Synthesis: Automated peptide synthesizers, which have become central to peptide production, can be optimized to handle such challenging residues. beilstein-journals.orgamericanpeptidesociety.orgnih.gov Strategies to improve the incorporation of this compound may include:

Enhanced Coupling Reagents: Utilizing highly efficient coupling reagents known to overcome steric hindrance.

Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling and deprotection steps, which is particularly beneficial for sterically demanding amino acids. beilstein-journals.org

Specialized Protocols: Developing customized cycles with extended coupling times or double-coupling steps specifically for this residue can be programmed into automated synthesizers. americanpeptidesociety.org

Flow Chemistry: Continuous flow-based peptide synthesis offers significant advantages over traditional batch methods, including improved heat transfer, precise control over reaction times, and the ability to use reagents in high concentrations. durham.ac.ukresearcher.lifechimia.ch For a residue as complex as this compound, flow chemistry could offer solutions to current synthetic limitations. Research in this area would likely focus on optimizing reaction conditions within a flow reactor to ensure efficient and complete coupling, potentially reducing reaction times from hours to minutes. durham.ac.uk The development of immobilized reagents and scavengers within the flow system could also streamline the purification process. durham.ac.uk

Synthetic MethodPotential Advantages for this compoundKey Research Focus
Automated SPPS Increased throughput and reproducibility.Optimization of coupling reagents and reaction cycles. beilstein-journals.orgamericanpeptidesociety.org
Microwave-Assisted SPPS Accelerated reaction rates to overcome steric hindrance.Fine-tuning temperature and power for optimal incorporation. beilstein-journals.org
Flow Chemistry Precise reaction control, enhanced efficiency, and scalability. researcher.lifechimia.chDevelopment of protocols for efficient coupling of hindered residues. researcher.life

Exploration of Novel Conformational Space through Hybrid Structures

The proline ring inherently restricts the conformational flexibility of a peptide backbone. nih.govsigmaaldrich.com The addition of a bulky α-(3-phenyl-allyl) group is expected to further constrain the available conformational space, particularly the phi (φ) and psi (ψ) dihedral angles. nih.gov This unique conformational control makes this compound an attractive building block for designing peptidomimetics and other hybrid structures with well-defined three-dimensional shapes. nih.govnih.gov

Future research will likely involve both computational modeling and experimental structural analysis (e.g., NMR spectroscopy, X-ray crystallography) to understand the precise conformational preferences imparted by this residue. Key questions to be addressed include:

How does the α-(3-phenyl-allyl) group influence the cis/trans isomerization of the preceding peptide bond?

Can this residue be used to stabilize specific secondary structures, such as β-turns or helical motifs, in novel peptides?

By creating hybrid molecules that combine this constrained proline analog with other unnatural amino acids or small molecule fragments, researchers can explore novel regions of conformational space, potentially leading to the development of highly specific and potent bioactive compounds. core.ac.uk

Expanding Applications in Chemical Biology Tools and Probe Development

The development of chemical probes is essential for studying biological processes in their native environment. The unique structure of this compound offers several avenues for its use in creating sophisticated chemical biology tools.

The allyl group within the side chain is a particularly attractive feature, as it can participate in a variety of bioorthogonal reactions, such as thiol-ene chemistry or cross-metathesis. This functionality allows for the site-specific labeling of peptides containing this residue with fluorescent dyes, affinity tags, or other reporter molecules. chemimpex.com

Future research could focus on developing:

Photoaffinity Probes: Incorporation of a photolabile group onto the phenyl ring could enable the creation of probes that form a covalent bond with their biological target upon UV irradiation, facilitating target identification.

Activity-Based Probes: The allyl group could be functionalized with a reactive "warhead" to target the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological samples.

Fluorescent Probes: Attaching environmentally sensitive fluorophores could allow for the development of probes that report on local changes in polarity or binding events. The synthesis of such probes would be greatly simplified by leveraging the reactivity of the allyl moiety.

Development of High-Throughput Screening Libraries Based on this compound Scaffolds

High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. americanpharmaceuticalreview.com The rigid, conformationally defined nature of this compound makes it an excellent scaffold for the construction of diverse peptide and peptidomimetic libraries. nih.govnih.gov

By using this compound as a central building block, combinatorial libraries can be generated where diversity is introduced at various positions. nih.gov For example, the phenyl ring can be functionalized, or different building blocks can be attached to the N- and C-termini. The inclusion of such a constrained, unnatural amino acid can lead to libraries of compounds with improved metabolic stability and cell permeability compared to libraries composed solely of natural amino acids. aspiregene.com

Future work in this area will involve:

Combinatorial Synthesis: Employing split-and-mix or other combinatorial techniques to generate large libraries of compounds based on the this compound scaffold. nih.gov

Virtual Screening: Creating in silico libraries of virtual compounds based on this scaffold to computationally predict their binding to specific biological targets before synthesis. nih.gov

Screening for Biological Activity: Testing these libraries against a wide range of biological targets, such as enzymes and receptors, to identify novel hit compounds for drug development.

The systematic exploration of chemical space around this unique scaffold holds the potential to uncover novel therapeutic leads with desirable pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Boc-(R)-alpha-(3-phenyl-allyl)-proline, and how is stereochemical integrity maintained during synthesis?

  • Methodology : The synthesis typically involves palladium-catalyzed cross-coupling or C-H functionalization to introduce the 3-phenyl-allyl group at the proline α-position . The Boc group is introduced via tert-butoxycarbonylation to protect the amine. Critical steps include chiral resolution (e.g., using enantioselective catalysts or chiral auxiliaries) and monitoring by chiral HPLC or circular dichroism (CD) to confirm (R)-configuration retention .
  • Data Considerations : Yield optimization requires controlling reaction temperature (e.g., 0–25°C) and avoiding strong bases that may induce racemization. Purity is validated via 1^1H/13^{13}C NMR and LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR confirms the presence of the allyl (δ 5.2–6.2 ppm) and Boc (δ 1.4 ppm) groups. 13^{13}C NMR identifies carbonyl (Boc: ~155 ppm; proline: ~175 ppm) and aromatic carbons .
  • Chiral Analysis : Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) separates (R) and (S) enantiomers. CD spectroscopy detects Cotton effects at 210–230 nm for proline derivatives .
    • Data Interpretation : Discrepancies in enantiomeric excess (ee) values between methods may arise from solvent polarity or column matrix effects. Triangulate data with polarimetry for consistency .

Advanced Research Questions

Q. How does the (R)-configuration of the α-(3-phenyl-allyl) group influence peptide secondary structure compared to the (S)-enantiomer?

  • Methodology : Incorporate this compound into model peptides (e.g., polyproline helices) via solid-phase synthesis. Compare conformational stability using:

  • Circular Dichroism : Monitor transitions at 220 nm (α-helix) and 195 nm (random coil) to assess helix propensity .
  • Molecular Dynamics (MD) Simulations : Analyze steric clashes or π-π interactions between the phenyl-allyl group and adjacent residues .
    • Findings : The (R)-configuration may stabilize type II polyproline helices due to reduced steric hindrance compared to (S)-isomers, as observed in analogous Boc-protected proline derivatives .

Q. What strategies mitigate racemization during this compound incorporation into peptide chains?

  • Methodology :

  • Activation Conditions : Use low racemization coupling reagents (e.g., HATU or OxymaPure) in DMF at 4°C .
  • Side-Chain Protection : Avoid acidic deprotection (e.g., TFA) post-coupling; instead, use photolabile or enzymatically cleavable groups .
    • Data Contradictions : Reported racemization rates vary (0.5–5%) depending on peptide sequence. Address discrepancies by optimizing coupling times (≤30 min) and using in-situ FT-IR to monitor carbodiimide activation .

Data Analysis and Interpretation

Q. How should researchers resolve conflicting data on the bioactivity of peptides containing this compound?

  • Methodology :

  • Reproducibility Checks : Validate synthesis protocols (e.g., ee >98%) and peptide purity (>95% by LC-MS) across labs .
  • Target-Specific Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, controlling for buffer ionic strength and pH .
    • Case Study : Discrepancies in MMP-3 inhibition assays may arise from varying assay temperatures (25°C vs. 37°C) or solvent (DMSO vs. aqueous buffer) .

Synthetic Challenges and Solutions

Q. What are the limitations of current C-H functionalization methods for synthesizing this compound, and how can they be addressed?

  • Challenges : Low regioselectivity in allylation and catalyst poisoning by proline’s tertiary amine .
  • Solutions :

  • Directed C-H Activation : Use directing groups (e.g., pyridine) to enhance allylation site specificity .
  • Alternative Catalysts : Employ iridium-based catalysts for improved turnover in sterically hindered environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.